An In-depth Technical Guide to 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 6-Bromo-8-fluoro-triazolo[1,5-a]pyridine: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine: A Key Building Block for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the[1][2][3]triazolo[1,5-a]pyridine core has emerged as a "privileged structure" due to its presence in numerous biologically active compounds. This guide provides a comprehensive technical overview of a particularly valuable derivative: 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine. The strategic placement of a bromine atom and a fluorine atom on this scaffold imparts unique chemical properties and reactivity, making it a highly versatile building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and potential applications.
Physicochemical and Structural Characteristics
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a crystalline solid under standard conditions. Its core structure consists of a fused bicyclic system where a 1,2,4-triazole ring is merged with a pyridine ring. The strategic positioning of the electronegative fluorine atom at the 8-position and the synthetically versatile bromine atom at the 6-position significantly influences the molecule's electronic properties and reactivity.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1592865-93-4 | [4][5] |
| Molecular Formula | C₆H₃BrFN₃ | [4] |
| Molecular Weight | 216.01 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | >110 °C (estimated) | Inferred from analogue[6] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | General chemical knowledge |
| Purity | Typically available at ≥97% | [4] |
Structural Diagram
The structural formula of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine highlights the key functional groups that are central to its chemical utility.
Caption: Structure of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Synthesis and Manufacturing
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold can be achieved through various methodologies, often involving the cyclization of a substituted 2-aminopyridine derivative.[7][8] For 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, a logical synthetic pathway commences with a suitably substituted pyridine ring.
Key Starting Material: 2-Amino-3-bromo-5-fluoropyridine
The primary precursor for the synthesis is 2-Amino-3-bromo-5-fluoropyridine (CAS No. 869557-43-7).[1][9] This starting material can be prepared through multi-step synthetic sequences, often beginning with simpler pyridine derivatives and introducing the bromo and fluoro substituents through established aromatic substitution and diazotization reactions.[2][3]
Illustrative Synthetic Protocol: Cyclization to the Triazolopyridine Core
While the exact industrial synthesis of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is proprietary, a plausible and widely applicable laboratory-scale synthesis involves the reaction of the aminopyridine precursor with a reagent that provides the remaining atoms for the triazole ring, followed by oxidative cyclization. One common approach is the reaction with formamide or a derivative, followed by ring closure. An alternative, efficient method involves the oxidative cyclization of a 2-pyridylhydrazone intermediate.[10]
Protocol: Oxidative Cyclization Approach (Illustrative)
-
Formation of the Hydrazone Intermediate:
-
To a solution of 2-Amino-3-bromo-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol, add an appropriate aldehyde (e.g., formaldehyde or a protected form, 1.1 eq).
-
The reaction mixture is stirred, often with gentle heating, to form the corresponding Schiff base.
-
Subsequent treatment with a reducing agent (e.g., NaBH₄) would yield the secondary amine, which is then nitrosated and reduced to the hydrazine. A more direct approach involves reacting the aminopyridine with a suitable hydrazine-forming reagent.
-
-
Oxidative Cyclization:
-
The resulting hydrazone intermediate is dissolved in a solvent like DMF or acetonitrile.
-
An oxidizing agent such as N-chlorosuccinimide (NCS) or lead tetraacetate is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[10]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
Purification is typically achieved by column chromatography on silica gel to yield the final product.
-
Caption: General synthetic workflow for 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine.
Chemical Reactivity and Synthetic Utility
The true value of 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine lies in its potential for diversification. The bromine atom at the 6-position is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring, further influenced by the fluorine atom, makes the C-Br bond at the 6-position highly susceptible to oxidative addition by palladium(0) catalysts. This reactivity enables two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the triazolopyridine core and various aryl or heteroaryl boronic acids or esters.[11][12] This reaction is instrumental in building complex molecular architectures, often required for enhancing potency and modulating the pharmacokinetic properties of drug candidates.[13][14][15]
Illustrative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a reaction vessel, add 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, such as a mixture of 1,4-dioxane and water, is added.
-
-
Reaction Execution:
-
The reaction mixture is heated, often with microwave irradiation to shorten reaction times, to a temperature typically ranging from 80 to 120 °C.[16]
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired coupled product.
-
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 6-position of the triazolopyridine core.[17][18] This is particularly relevant in drug design for creating molecules that can form critical hydrogen bond interactions with biological targets.[19][20]
Illustrative Protocol: Buchwald-Hartwig Amination
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).[21]
-
A dry, degassed aprotic solvent such as toluene or 1,4-dioxane is added.
-
-
Reaction Execution:
-
The mixture is heated to a temperature typically between 80 and 110 °C.
-
The reaction progress is monitored by an appropriate chromatographic technique.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the filtrate is concentrated.
-
The residue is then purified by column chromatography to yield the aminated product.
-
Applications in Drug Discovery and Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a well-established pharmacophore. Its derivatives have shown a wide range of biological activities, including acting as kinase inhibitors, anti-inflammatory agents, and CNS-active compounds.[7][22] The incorporation of a fluorine atom, as in 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[23]
Role as a Kinase Inhibitor Scaffold
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Many kinase inhibitors are designed to mimic ATP and bind to the enzyme's active site. The triazolopyridine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.[24] The 6- and 8-positions are often directed towards the solvent-exposed region of the ATP-binding pocket, making them ideal points for introducing substituents that can enhance potency and selectivity.[25] A notable example of a drug featuring a related scaffold is the MET kinase inhibitor, AMG 337.[23]
The Strategic Importance of Fluorine and Bromine
-
Fluorine: The presence of the 8-fluoro substituent can significantly impact the pKa of the heterocyclic system, influence conformation, and block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
-
Bromine: As detailed above, the 6-bromo substituent serves as a crucial synthetic handle, allowing for late-stage diversification of drug candidates. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[26]
Safety and Handling
As with all laboratory chemicals, 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is a high-value chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a biologically relevant core scaffold, a metabolically blocking fluorine atom, and a synthetically versatile bromine atom makes it an ideal building block for the creation of complex and potent therapeutic agents. The ability to readily engage in robust cross-coupling reactions allows for extensive chemical space to be explored, facilitating the optimization of lead compounds in drug development programs. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of scaffolds like 6-Bromo-8-fluoro-[1][2][3]triazolo[1,5-a]pyridine is set to increase.
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